Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate is an organic compound with significant applications in various fields of science and industry This compound is characterized by the presence of a bromophenyl group, a hydrazinecarboxylate moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-bromobenzaldehyde with methyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or ethyl acetate, and a catalyst, if necessary. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
- Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate
- Methyl 2-[1-(4-methylphenyl)ethylidene]-1-hydrazinecarboxylate
Uniqueness
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and biological activity compared to its analogs with other substituents, such as chlorine, fluorine, or methyl groups. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMQBRXADLWKE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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